5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine
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Overview
Description
5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, a methyl group attached to the nitrogen atom, and a prop-2-ynyl group linked to a piperazine moiety. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-aminopyrimidine and a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
N-Methylation:
Piperazine Derivatization: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-prop-2-ynylpiperazine reacts with the pyrimidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the prop-2-ynyl group, which can be oxidized to form corresponding alcohols or acids.
Cyclization Reactions: The presence of the piperazine ring allows for potential cyclization reactions under appropriate conditions, leading to the formation of fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Cyclization: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate cyclization reactions.
Major Products
Substituted Pyrimidines: Various substituted pyrimidines can be obtained depending on the nucleophile used in substitution reactions.
Alcohols and Acids: Oxidation of the prop-2-ynyl group yields corresponding alcohols and acids.
Fused Ring Systems: Cyclization reactions can produce complex fused ring systems with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are explored for interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the piperazine ring and the prop-2-ynyl group suggests possible activity against neurological disorders, as these moieties are common in many psychoactive drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-ynyl group can form specific interactions with active sites, leading to inhibition or activation of the target. The piperazine ring may enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound shares the bromine and pyrimidine core but differs in the substituents on the nitrogen atom and the position of the chlorine atom.
N-Methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but lacks the N-methyl group, which could influence its solubility and pharmacokinetics.
Uniqueness
The uniqueness of 5-Bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the piperazine ring and prop-2-ynyl group provide opportunities for interactions with biological targets.
Properties
IUPAC Name |
5-bromo-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5/c1-3-4-17-5-7-18(8-6-17)12-15-9-10(13)11(14-2)16-12/h1,9H,4-8H2,2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGCWEBSFLFGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Br)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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